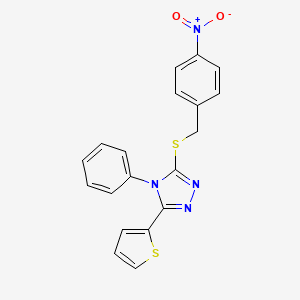

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

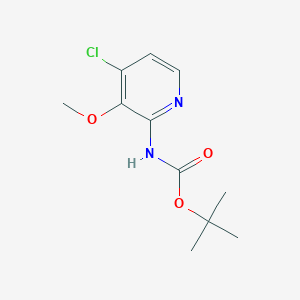

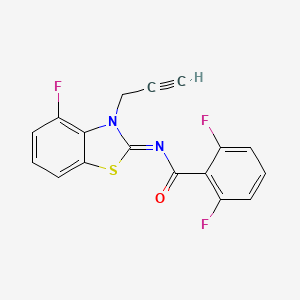

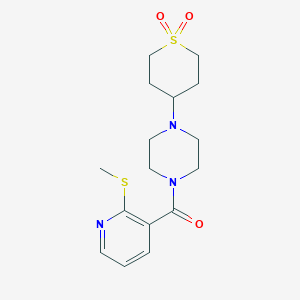

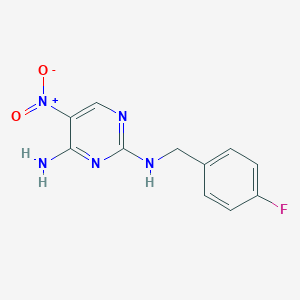

The compound “3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a thioether group (-S-), a phenyl group (C6H5-), a thiophene group (C4H3S-), and a 1,2,4-triazole group (C2H2N3-). These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction, and the thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and thiophene groups) and the 1,2,4-triazole group would contribute to the compound’s planarity and rigidity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic aromatic substitution reactions. The sulfur atoms in the thioether and thiophene groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility could be affected by the polar nitro group and the nonpolar aromatic rings .科学的研究の応用

Synthesis and Characterization

Research on the synthesis and characterization of triazole derivatives, including structures similar to "3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole," highlights the versatility of these compounds. Studies detail multi-component reactions for creating 1,2,3-triazoles and their structural elucidation through spectroscopic methods, emphasizing the significance of these compounds in medicinal chemistry and material science due to their heterocyclic aromatic nature and potential functional properties (Vo, 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of triazole derivatives. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported, with evaluations of their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of triazole derivatives as candidates for developing new antimicrobial agents (Upmanyu et al., 2011).

Antitubercular and Anticancer Properties

Research into the antitubercular and anticancer applications of triazole derivatives has uncovered promising results. A study on 4-thiazolidinone derivatives as antitubercular and antimicrobial agents, starting from 2-amino-5-nitrothiazole, demonstrates the potential of triazole-based compounds in combating tuberculosis and other microbial infections (Samadhiya et al., 2014). Another study highlights the synthesis of triazole-3-thiol derivatives bearing hydrazone moiety, showing significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Material Science Applications

In material science, the luminescence sensitization of Eu(III) and Tb(III) by thiophenyl-derivatized nitrobenzoato antennas showcases the role of triazole derivatives in developing luminescent materials. The study demonstrates the efficient sensitization of lanthanide luminescence by triazole-based ligands, suggesting their potential use in optical and electronic applications (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-thiophen-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-23(25)16-10-8-14(9-11-16)13-27-19-21-20-18(17-7-4-12-26-17)22(19)15-5-2-1-3-6-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYHDRNILQYUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)